D-erythro-Ritalinic Acid
CAS No.: 783256-74-6
Cat. No.: VC20829058
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 783256-74-6 |
|---|---|
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid |
| Standard InChI | InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1 |
| Standard InChI Key | INGSNVSERUZOAK-NEPJUHHUSA-N |
| Isomeric SMILES | C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O |
| SMILES | C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O |
| Canonical SMILES | C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O |
Introduction
D-erythro-Ritalinic Acid is a chemical compound that serves as an important metabolite of methylphenidate, a medication commonly used to treat attention-deficit hyperactivity disorder (ADHD). It is classified as a substituted phenethylamine and plays a significant role in the pharmacokinetics of methylphenidate. The compound is notable for its relatively low pharmacological activity compared to its parent drug, methylphenidate.
Pharmacokinetics
D-erythro-Ritalinic Acid is primarily formed through the hydrolysis of methylphenidate by carboxylesterase enzymes in the liver. Research indicates that approximately 70–75% of administered doses of methylphenidate are recovered as D-erythro-Ritalinic Acid in the body, highlighting its significance in drug metabolism.
Key Findings from Pharmacokinetic Studies:
| Study Reference | Methodology | Key Results |
|---|---|---|
| Aoyama et al., 1990 | Controlled clinical trials | ~70–75% of methylphenidate is metabolized to ritalinic acid |
| Hysek et al., 2014 | Plasma concentration analysis | Average half-life of methylphenidate was found to be 2.8 hours |
| Dolder et al., 2017 | Subjective effect assessment | Acute effects of methylphenidate reflect plasma concentration profiles |
Metabolic Pathways
The metabolism of methylphenidate involves several enzymatic processes, with the primary pathway being the de-esterification to yield D-erythro-Ritalinic Acid. The enzyme responsible for this transformation is primarily carboxylesterase 1, which catalyzes the hydrolysis of the ester bond in methylphenidate.
Clinical Implications
While D-erythro-Ritalinic Acid itself is considered pharmacologically inactive, its presence in plasma can provide insights into the metabolism and therapeutic monitoring of methylphenidate. Understanding the concentrations of this metabolite can aid clinicians in evaluating drug adherence and efficacy in patients treated for ADHD.
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